N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Description
N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a structurally complex heterocyclic compound featuring a [1,3]dioxolo[4,5-g]quinazolinone core modified with a sulfanylidene (C=S) group at position 6 and a ketone (C=O) at position 7. The dioxolo ring fused to the quinazoline scaffold contributes to its rigidity and electronic properties, while the sulfanylidene group may influence reactivity and binding affinity in biological systems.
Properties
CAS No. |
688053-50-1 |
|---|---|
Molecular Formula |
C19H25N3O6S |
Molecular Weight |
423.48 |
IUPAC Name |
N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C19H25N3O6S/c1-25-17(26-2)10-20-16(23)6-4-3-5-7-22-18(24)12-8-14-15(28-11-27-14)9-13(12)21-19(22)29/h8-9,17H,3-7,10-11H2,1-2H3,(H,20,23)(H,21,29) |
InChI Key |
RDWCNCBLDCURAW-UHFFFAOYSA-N |
SMILES |
COC(CNC(=O)CCCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a complex organic compound belonging to the class of quinazoline derivatives. This compound exhibits significant biological activity, particularly in the fields of oncology and pharmacology. This article summarizes its biological properties based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 443.48 g/mol. The compound features several functional groups that contribute to its biological activity, including a quinazoline core and a sulfanylidene moiety.
Key Structural Features:
| Feature | Description |
|---|---|
| Molecular Weight | 443.48 g/mol |
| Molecular Formula | |
| Functional Groups | Quinazoline derivative, sulfanylidene, dioxole |
| LogP | 1.8976 |
| Polar Surface Area | 84.613 Ų |
Anticancer Properties
Research indicates that quinazoline derivatives, including the compound in focus, exhibit antiproliferative and antiangiogenic properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines:
- Cytotoxicity: The compound shows cytotoxic effects against human carcinoma cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for related compounds range from 8.8 µM to over 40 µM, indicating significant potency in inhibiting cell proliferation .
- Mechanism of Action: The proposed mechanism involves the inhibition of the VEGFR-2 tyrosine kinase receptor, which plays a critical role in angiogenesis. This inhibition leads to reduced tumor growth and metastasis .
Apoptotic Induction
Flow cytometry analyses have revealed that this class of compounds can induce apoptosis in cancer cells. For instance, certain derivatives have been shown to trigger apoptosis rates of up to 30% in MCF-7 cells through mechanisms involving DNA fragmentation and cell cycle arrest .
Study on Quinazoline Derivatives
A study published in Pharmaceutical Research evaluated various benzo[g]quinazoline derivatives for their biological activities. Among these compounds, several demonstrated significant anticancer activity with IC50 values comparable to established chemotherapeutics like doxorubicin . The study highlighted the importance of structural modifications in enhancing biological efficacy.
Interaction Studies
Another research effort focused on the interaction of quinazoline derivatives with specific biological targets. Molecular docking studies indicated favorable interactions between these compounds and the ATP-binding site of VEGFR-2, providing insights into their potential as targeted therapies .
Summary of Findings
The biological activity of this compound suggests that it could serve as a promising candidate for further development in cancer therapy. Its ability to inhibit key pathways involved in tumor growth and angiogenesis positions it as an important subject for future pharmacological studies.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Molecular formulas and weights for the target compound are estimated based on structural analysis; others are derived from evidence.
Key Observations:
Core Heterocycle: The target compound and ’s derivative share the [1,3]dioxolo[4,5-g]quinazolinone core, which imparts planar rigidity and electronic stability.
Substituent Effects :
- The dimethoxyethyl group in the target compound improves hydrophilicity compared to ’s lipophilic dimethoxyphenethyl substituent. This difference may influence membrane permeability in biological systems.
- ’s chloro and methylsulfanyl groups enhance halogen bonding and hydrophobic interactions, respectively, but lack the amide linkage critical for hydrogen bonding in the target compound .
Spectral Properties: 1H-NMR: ’s triazoloquinazoline shows aromatic protons at δ 7.34–8.15 and methyl groups at δ 3.12–3.72. The target compound’s dimethoxyethyl group would exhibit characteristic OCH₃ signals near δ 3.3–3.5, while the sulfanylidene may deshield adjacent protons . Mass Spectrometry: ’s derivative has a base peak at m/z 264 (M⁺), whereas the target compound’s higher molecular weight (~542 g/mol) would yield a distinct fragmentation pattern dominated by the dioxoloquinazolinone core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
